5-Hydroxy Propranolol-d5 is a deuterated derivative of 5-hydroxypropranolol, which is a metabolite of propranolol, a well-known beta-blocker used primarily in the treatment of hypertension and anxiety. The compound is significant in pharmacological studies due to its role in understanding the metabolism of propranolol and its potential therapeutic effects. The deuteration (replacement of hydrogen atoms with deuterium) allows for enhanced tracking in metabolic studies and improves the stability of the compound during analytical procedures.
5-Hydroxy Propranolol-d5 can be synthesized through various biocatalytic methods, particularly utilizing engineered enzymes such as unspecific peroxygenases. These enzymes facilitate the selective hydroxylation of propranolol, producing its hydroxylated metabolites efficiently under mild conditions, which is essential for pharmaceutical applications .
5-Hydroxy Propranolol-d5 falls under the category of pharmaceutical compounds and metabolites. It is classified as a beta-adrenergic antagonist metabolite and is used in research settings to study drug metabolism and pharmacokinetics.
The synthesis of 5-Hydroxy Propranolol-d5 has been notably advanced through the use of engineered unspecific peroxygenases derived from fungi such as Agrocybe aegerita. These enzymes have been optimized using structure-guided evolution techniques to enhance their catalytic efficiency and selectivity for hydroxylating propranolol at the desired position.
The molecular formula for 5-Hydroxy Propranolol-d5 is , with a molecular weight of approximately 280.37 g/mol. The structure retains the core propranolol framework while incorporating deuterium at specific positions, which can be identified through mass spectrometry techniques.
In metabolic studies, 5-Hydroxy Propranolol-d5 participates in various biochemical reactions that mimic those of its parent compound, propranolol. These include conjugation reactions leading to glucuronides or sulfates, which are common pathways for drug metabolism.
The enzymatic hydroxylation process performed by engineered peroxygenases involves:
The mechanism by which 5-Hydroxy Propranolol-d5 exerts its effects is closely related to its parent compound's action. As a beta-blocker metabolite, it competes with norepinephrine at beta-adrenergic receptors, leading to decreased heart rate and blood pressure.
Research indicates that hydroxylated metabolites maintain similar pharmacological properties to propranolol but may exhibit differences in receptor affinity and efficacy due to structural modifications .
5-Hydroxy Propranolol-d5 serves several important roles in scientific research:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8